molecular formula C15H18N4S B2884203 5-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-3-methyl-1,2,4-thiadiazole CAS No. 2034281-96-2

5-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-3-methyl-1,2,4-thiadiazole

Cat. No. B2884203
CAS RN: 2034281-96-2
M. Wt: 286.4
InChI Key: GXKHGWPQBVRQGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-3-methyl-1,2,4-thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 5-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-3-methyl-1,2,4-thiadiazole is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. This compound has been shown to have a high affinity for certain receptors, including the dopamine and serotonin receptors.
Biochemical and Physiological Effects:
5-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-3-methyl-1,2,4-thiadiazole has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. This compound has also been shown to have antioxidant properties, which can help protect the body against oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-3-methyl-1,2,4-thiadiazole in lab experiments include its high potency and selectivity. This compound has also been shown to have low toxicity, making it a suitable candidate for further research. However, the limitations of using this compound in lab experiments include its high cost and the need for specialized equipment and expertise.

Future Directions

There are several future directions for research on 5-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-3-methyl-1,2,4-thiadiazole. One of the areas of interest is the development of new derivatives of this compound with improved pharmacological properties. Another area of research is the investigation of the potential use of this compound in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 5-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-3-methyl-1,2,4-thiadiazole can be achieved using various methods. One of the commonly used methods is the reaction of 3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-amine with 5-bromo-3-methyl-1,2,4-thiadiazole in the presence of a suitable base. The reaction is carried out under reflux conditions, and the product is obtained in good yields.

Scientific Research Applications

5-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-3-methyl-1,2,4-thiadiazole has shown potential applications in scientific research. It has been extensively studied for its pharmacological properties, including its antimicrobial, anticancer, and antitumor activities. This compound has also shown promising results in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

IUPAC Name

5-[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]-3-methyl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4S/c1-11-16-15(20-17-11)19-9-14(10-19)18-7-6-12-4-2-3-5-13(12)8-18/h2-5,14H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXKHGWPQBVRQGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)N2CC(C2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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